3-Bromo-5-(trifluoromethyl)benzonitrile

Catalog No.
S684270
CAS No.
691877-03-9
M.F
C8H3BrF3N
M. Wt
250.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(trifluoromethyl)benzonitrile

CAS Number

691877-03-9

Product Name

3-Bromo-5-(trifluoromethyl)benzonitrile

IUPAC Name

3-bromo-5-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3BrF3N

Molecular Weight

250.01 g/mol

InChI

InChI=1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H

InChI Key

KZFVJLGAVFCPAZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C#N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C#N

3-Bromo-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NC_8H_3BrF_3N and a molecular weight of approximately 250.02 g/mol. This compound belongs to the class of benzonitriles, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring, along with a nitrile functional group. Its structural formula indicates that the bromine atom is positioned at the third carbon and the trifluoromethyl group at the fifth carbon of the benzene ring, while the nitrile group is attached to the first carbon. The compound is known for its unique properties, including high lipophilicity due to the trifluoromethyl group, which influences its solubility and reactivity in various chemical environments .

  • Nucleophilic Aromatic Substitution: The presence of the bromine atom makes this compound a candidate for nucleophilic aromatic substitution reactions, where nucleophiles can replace the bromine atom.
  • Reduction Reactions: The nitrile group can undergo reduction to yield corresponding amines or aldehydes under appropriate conditions.
  • Diazotization: The amino derivatives of this compound can participate in diazotization reactions, leading to various substituted aromatic compounds .

While specific biological activities of 3-Bromo-5-(trifluoromethyl)benzonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. For example, derivatives of benzonitriles are known for their potential as pharmaceuticals, including anti-inflammatory and antimicrobial agents. The trifluoromethyl group is also associated with enhanced biological activity in medicinal chemistry due to its electron-withdrawing nature, which can modify the pharmacokinetic properties of compounds .

The synthesis of 3-Bromo-5-(trifluoromethyl)benzonitrile can be achieved through several methods:

  • Bromination: Starting from 5-(trifluoromethyl)benzonitrile, bromination can be performed using brominating agents such as N-bromosuccinimide or other brominating reagents in suitable solvents like dichloromethane.
  • Nitrilation: The nitrile functionality can be introduced via nucleophilic substitution reactions where appropriate precursors are treated with cyanide sources under basic conditions.
  • Multi-step Synthesis: A more complex route may involve multiple steps, including functionalization of the benzene ring followed by selective bromination and nitrilation .

3-Bromo-5-(trifluoromethyl)benzonitrile has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: Due to its potential biological activity, it may also find applications in agrochemicals as a pesticide or herbicide.
  • Material Science: Its unique properties make it useful in developing new materials with specific electronic or optical characteristics .

Several compounds share structural similarities with 3-Bromo-5-(trifluoromethyl)benzonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-3-(trifluoromethyl)benzonitrile1483-55-20.90
2-Bromo-5-(trifluoromethyl)benzonitrile1483-55-20.90
2-Amino-3-bromo-5-(trifluoromethyl)benzonitrile133013-30-60.92
4-Bromo-2-(trifluoromethyl)benzonitrile191165-13-61.00

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-5-(trifluoromethyl)benzonitrile

Dates

Modify: 2023-08-15

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